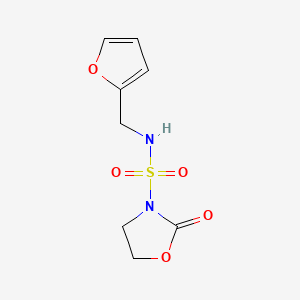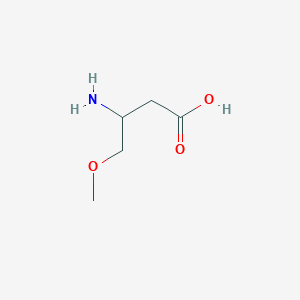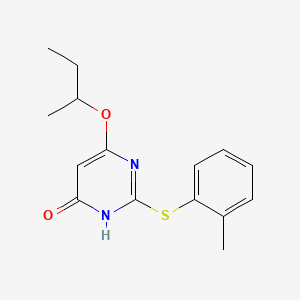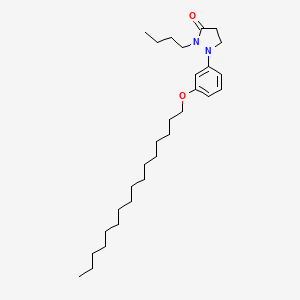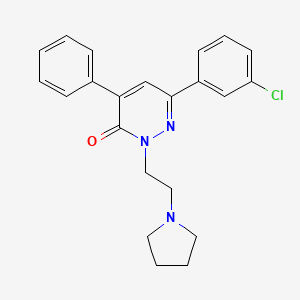
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a pyridazinone core, substituted with m-chlorophenyl, phenyl, and pyrrolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the m-chlorophenyl, phenyl, and pyrrolidinyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, phenylating agents, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: It may be investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- include other pyridazinone derivatives with different substituents. These compounds may share similar core structures but differ in their specific functional groups, leading to variations in their properties and applications.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
23348-30-3 |
|---|---|
Fórmula molecular |
C22H22ClN3O |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
6-(3-chlorophenyl)-4-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O/c23-19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(27)26(24-21)14-13-25-11-4-5-12-25/h1-3,6-10,15-16H,4-5,11-14H2 |
Clave InChI |
VWGZPUJOGKORCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)

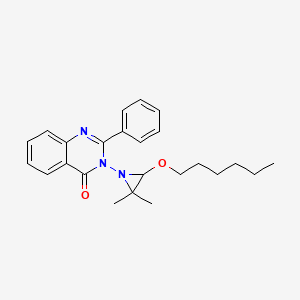
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
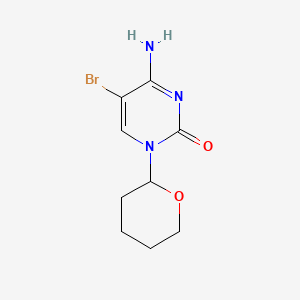
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
